molecular formula C12H13ClN4O B14157947 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol CAS No. 27174-58-9

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol

Katalognummer: B14157947
CAS-Nummer: 27174-58-9
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: PERVCOYWZSKBKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

27174-58-9

Molekularformel

C12H13ClN4O

Molekulargewicht

264.71 g/mol

IUPAC-Name

4-[2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol

InChI

InChI=1S/C12H13ClN4O/c13-11-10(14)12(17-7-16-11)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6,14H2,(H,15,16,17)

InChI-Schlüssel

PERVCOYWZSKBKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCNC2=C(C(=NC=N2)Cl)N)O

Löslichkeit

37.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.